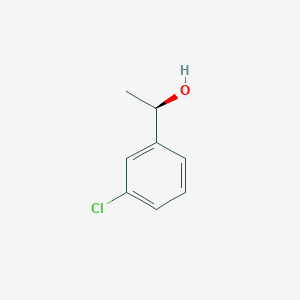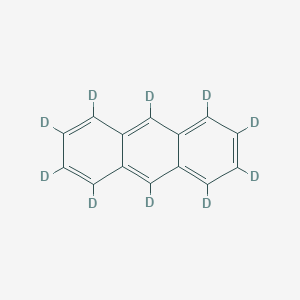
Anthracen-D10
Übersicht
Beschreibung
Synthesis Analysis
Anthracene-D10 and related compounds have been synthesized through various methods, including palladium-catalyzed coupling reactions and direct arylation processes. For example, the synthesis of anthracene derivatives using palladium catalyzed coupling of bis(chlorozincio)ferrocene with halo-anthracenes demonstrates a method to introduce functional groups into the anthracene core, which can be extended to the synthesis of deuterated versions (Butler et al., 1997). Similarly, microwave-assisted direct arylation has been employed for efficient and rapid synthesis of anthracene-based materials, showcasing the versatility of synthesis approaches for such compounds (Durso et al., 2014).
Molecular Structure Analysis
The molecular structure of anthracene and its derivatives, including those with deuterium substitution, has been extensively studied. Structural analysis reveals that substitutions at the 9,10 positions can significantly affect the molecular conformation and packing, influencing the material's electronic and photophysical properties (Seidel et al., 2013). X-ray crystallography studies provide insight into the precise geometry and interactions within crystal lattices, essential for understanding the material's behavior in various applications.
Chemical Reactions and Properties
Anthracene and its deuterated variants undergo a range of chemical reactions, including photocatalytic oxygenation and electron transfer processes. The photocatalytic oxygenation of anthracenes, for instance, has been achieved using visible light irradiation, leading to the formation of oxygenated products. This process demonstrates the reactivity of anthracene derivatives under specific conditions and their potential in synthetic organic chemistry (Kotani et al., 2004).
Physical Properties Analysis
The physical properties of anthracene-D10, such as vibrational frequencies and electronic absorption, have been characterized through spectroscopic techniques. Studies on the vibrational assignment of anthracene-D10 highlight the impact of deuterium substitution on the molecule's vibrational modes, offering insights into its electronic structure and interactions with light (Bree et al., 1966).
Chemical Properties Analysis
The chemical properties of anthracene-D10 are influenced by its molecular structure and electronic configuration. Research on anthracene derivatives reveals how modifications, such as deuterium substitution, affect their redox behavior, photophysical characteristics, and reactivity. These studies are crucial for designing anthracene-based materials with tailored properties for specific applications (Jung et al., 2015).
Wissenschaftliche Forschungsanwendungen
Metallacyclen und Metallakäfige
Anthracen-D10 wurde häufig zur Herstellung von attraktiven und funktionalen supramolekularen Baugruppen verwendet, darunter zweidimensionale Metallacyclen und dreidimensionale Metallakäfige . Die eingebetteten Anthracene in diesen Baugruppen zeigen oft synergistische Effekte bei der Verbesserung der gewünschten supramolekularen und lumineszierenden Eigenschaften .
Wirt-Gast-Chemie
Die Metallasupramolekulararchitekturen mit Anthracen enthaltenden Bausteinen finden Anwendung in der Wirt-Gast-Chemie . Dies beinhaltet die Untersuchung komplexer Moleküle, die in der Lage sind, Gastmoleküle zu binden, was die Untersuchung von Phänomenen wie molekularer Erkennung, Bindung und Transport ermöglicht .
Stimulusantwort
This compound wird bei der Entwicklung von Materialien verwendet, die auf bestimmte Reize reagieren . Dies kann besonders nützlich bei der Herstellung von intelligenten Materialien sein, die ihre Eigenschaften als Reaktion auf Veränderungen in ihrer Umgebung ändern .
Molekularer Sensor
Die einzigartigen Eigenschaften von this compound machen es für den Einsatz in der molekularen Sensorik geeignet . Dies beinhaltet den Nachweis und die Quantifizierung spezifischer Moleküle in einer Probe, was in einer Vielzahl von Bereichen nützlich sein kann, darunter Umweltüberwachung, medizinische Diagnostik und industrielle Prozesskontrolle .
Lichterfassung
Aufgrund der gut aufgelösten Absorptions- und starken Emissionseigenschaften von Anthracen-Fluorophoren haben Anthracen-basierte Metallacyclen und Metallakäfige vielversprechende photoaktive Anwendungen wie Lichtenergieabsorption und Energietransfer sichergestellt . Dies beinhaltet die Absorption von Lichtenergie und deren Umwandlung in andere Energieformen
Wirkmechanismus
Target of Action
Anthracene-D10, also known as 1,2,3,4,5,6,7,8,9,10-Decadeuterioanthracene , is primarily used as an internal standard in the analysis of various compounds It interacts with the analytical instruments used in the detection and quantification of other substances, thereby serving as a reference point or control in these analyses .
Mode of Action
The mode of action of Anthracene-D10 is based on its physical and chemical properties. It has a unique mass due to the presence of deuterium atoms , which allows it to be distinguished from other compounds in mass spectrometry analyses . This makes it valuable in analytical chemistry, where it is used as an internal standard to ensure the accuracy and reliability of results .
Biochemical Pathways
Its primary role is in analytical applications, where it aids in the detection and quantification of other substances .
Pharmacokinetics
It is primarily used in laboratory settings for analytical purposes .
Result of Action
The main result of Anthracene-D10’s action is the accurate and reliable quantification of other substances in analytical chemistry . By serving as an internal standard, it helps ensure that the results of analyses are accurate and reproducible.
Action Environment
The action of Anthracene-D10 is influenced by the conditions of the analytical methods in which it is used. Factors such as the type of instrument, the specific settings used, and the nature of the sample being analyzed can all impact its effectiveness as an internal standard . It is also worth noting that Anthracene-D10 is a stable compound and can be stored and used under a variety of conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052684 | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1719-06-8 | |
| Record name | Anthracene-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)Anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)Anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H10]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of anthracene-D10?
A1: Anthracene-D10 has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.
Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?
A2: The Na/D2O/THF system effectively facilitates the perdeuteration of anthracene-D10 and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].
Q3: What spectroscopic techniques are commonly employed to study anthracene-D10?
A3: Researchers frequently utilize various spectroscopic methods to investigate anthracene-D10, including:
- Infrared (IR) spectroscopy: IR spectra of anthracene-D10 have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.
- Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in anthracene-D10 crystals.
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in anthracene-D10.
- Fluorescence Spectroscopy: The fluorescence spectra of anthracene-D10 provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].
Q4: What are the applications of anthracene-D10 in material science?
A4: Anthracene-D10 serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].
Q5: How does anthracene-D10 behave as a solute in liquid crystals?
A5: Studies examining the behavior of anthracene-D10 as a solute in various liquid crystals have revealed valuable information:
- Anthracene-D10 exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].
- The orientational order parameters of anthracene-D10 in nematic solvents are influenced by both temperature and pressure [].
- The partitioning of anthracene-D10 between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].
Q6: Are there any known catalytic properties or applications of anthracene-D10?
A6: While the provided research doesn't focus on catalytic properties, anthracene-D10's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.
Q7: How is anthracene-D10 utilized in environmental science?
A7: Anthracene-D10 serves as a valuable tool in environmental science for:
- Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].
- Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].
Q8: What analytical methods are employed for detecting and quantifying anthracene-D10?
A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing anthracene-D10 [, , , , , , ]. This technique allows for the separation and precise identification of anthracene-D10 in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


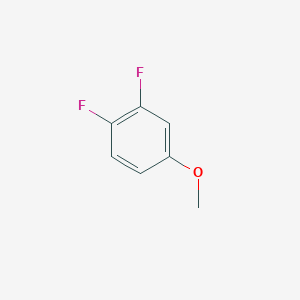
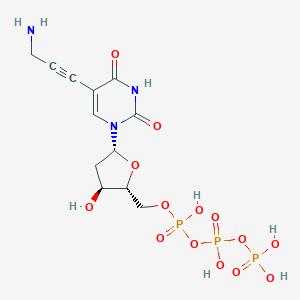
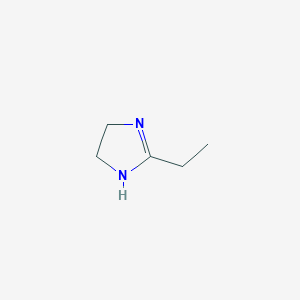
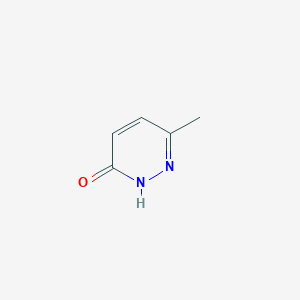



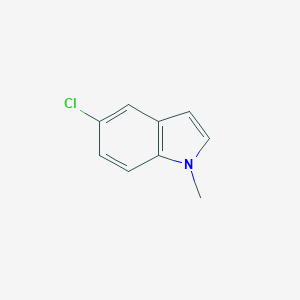
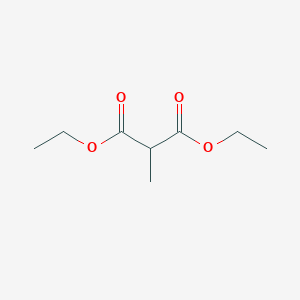
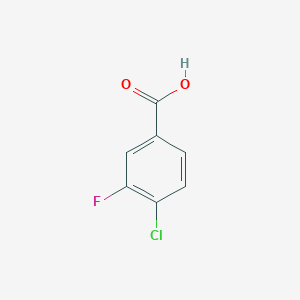
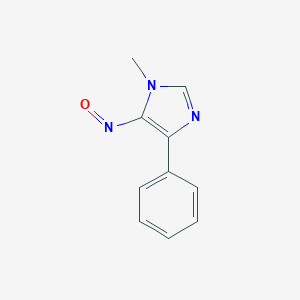
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
